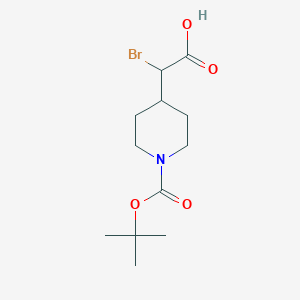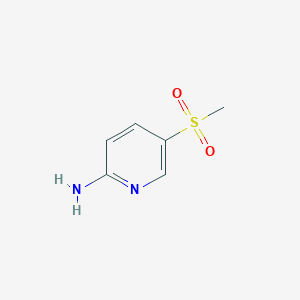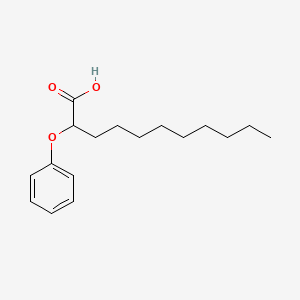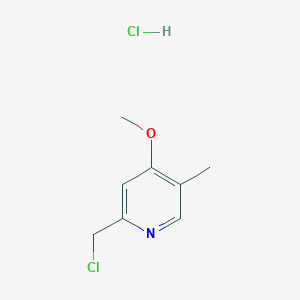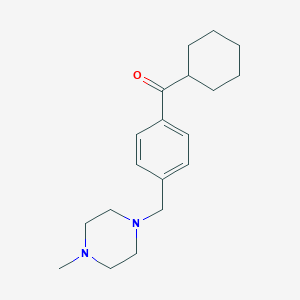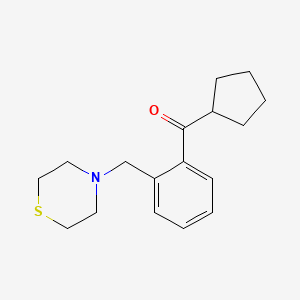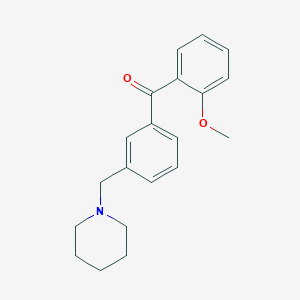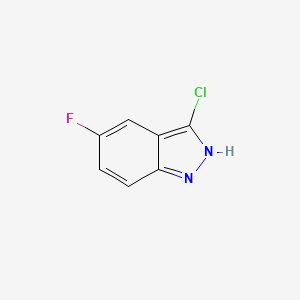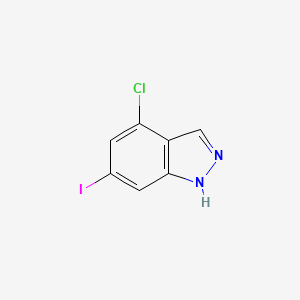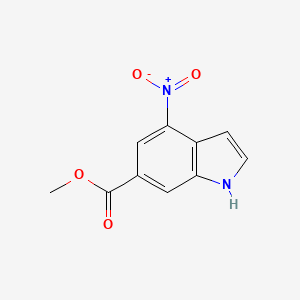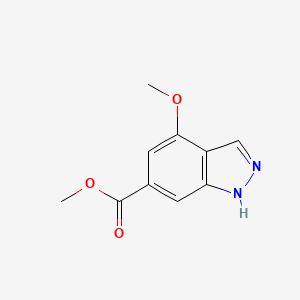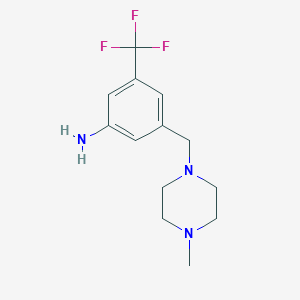
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline
Descripción general
Descripción
“3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline” is a chemical compound with the CAS Number: 853296-94-3 . It has a molecular weight of 273.3 . The IUPAC name for this compound is 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The storage temperature is between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis Applications
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline and its derivatives have been widely used in the synthesis of various compounds. For instance, it's used as an intermediate in the synthesis of antitumor agent nilotinib (Yang Shijing, 2013). Another study demonstrates its application in the synthesis of new amides of the N-methylpiperazine series, which are key in the synthesis of the antileukemic agent imatinib (E. Koroleva et al., 2011).
Catalysis and Chemical Reactions
This compound is also utilized in catalytic processes and chemical reactions. A study by Koten et al. (1998) reveals its use in ruthenium-complex catalyzed N-(cyclo)alkylation reactions of aromatic amines with diols (G. Koten et al., 1998).
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are synthesized for potential bioactivities. For example, a study on the synthesis of eperezolid-like molecules evaluated their antimicrobial activities (Meltem Yolal et al., 2012). Additionally, research on new phenolic Mannich bases with piperazines assesses their cytotoxic/anticancer and CA inhibitory effects (H. Gul et al., 2019).
Anticonvulsant Properties
Investigations into the anticonvulsant properties of this compound and its derivatives have been conducted. J. Obniska et al. (2005) synthesized N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione and tested them for anticonvulsant activity (J. Obniska et al., 2005).
Inhibitory Activities
There's research focusing on the inhibition of Src kinase activity by derivatives of this compound, such as the study by Boschelli et al. (2007), which identifies SKS-927 as a potent Src inhibitor [(D. Boschelli et al., 2007)](https://consensus.app/papers/inhibition-kinase-activity-boschelli/377297095aad5b63b4753ffec98547f9/?utm_source=chatgpt).
Molecular Modeling and Drug Design
Studies also include molecular modeling and drug design involving this compound. For instance, a study on the synthesis and computer-aided analysis of the role of the linker for novel ligands of the 5-HT6 serotonin receptor among substituted 1,3,5-triazinylpiperazines explores the role of this compound in developing new serotonin receptor ligands (D. Łażewska et al., 2019).
Crystallographic Analysis
The compound is also significant in crystallographic studies. Analysis of intermolecular interactions in derivatives of this compound, such as the study by P. Panini et al. (2014), provides insights into the structural aspects of these molecules (P. Panini et al., 2014).
Radiopharmaceutical Applications
In radiopharmaceutical applications, derivatives of this compound have been synthesized for imaging purposes, like in the synthesis of a PET agent for imaging of IRAK4 enzyme in neuroinflammation (Xiaohong Wang et al., 2018).
Heterocyclic Chemistry
The compound's derivatives are also involved in heterocyclic chemistry. For example, the synthesis of benzo[5,6]cyclohepta[1,2-b]thiophene and thieno[3,2-c]-benzazepine derivatives shows its role in the synthesis of complex heterocyclic structures (T. Kohara et al., 2002).
Serotonin Receptor Research
The compound is also used in serotonin receptor research, as illustrated by a study on the 1,3,5-triazine derivatives as innovative chemical family of 5-HT6 serotonin receptor agents with therapeutic perspectives for cognitive impairment (G. Latacz et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18-2-4-19(5-3-18)9-10-6-11(13(14,15)16)8-12(17)7-10/h6-8H,2-5,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBVNOUCRJYHCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631061 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline | |
CAS RN |
853296-94-3 | |
| Record name | 3-[(4-Methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

